[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone
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Overview
Description
[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, which are then coupled with the pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles.
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, thiazole, and pyrrolidine rings. Examples include:
- [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(piperidin-4-yl)pyrrolidin-1-yl]methanone
- [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone
Uniqueness
What sets [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-6-2-13(3-7-20)14-4-8-21(10-14)18(22)16-12-24-17(19-16)15-5-9-23-11-15/h5,9,11-14H,2-4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMNGJXPTCAFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCN(C2)C(=O)C3=CSC(=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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